POTASSIUM NITROSODISULFONATE

Catalog No.
S1797215
CAS No.
14293-70-0
M.F
K2NO7S2 *
M. Wt
268.33
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
POTASSIUM NITROSODISULFONATE

CAS Number

14293-70-0

Product Name

POTASSIUM NITROSODISULFONATE

Molecular Formula

K2NO7S2 *

Molecular Weight

268.33

InChI

InChI=1S/2K.H2NO7S2/c;;2-1(9(3,4)5)10(6,7)8/h;;(H,3,4,5)(H,6,7,8)/q2*+1;/p-2

SMILES

N([O])(S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+]

Oxidation of Organic Substrates:

Potassium nitrosodisulfonate acts as a mild oxidizing agent, enabling the conversion of various organic compounds. Some prominent examples include:

  • Phenols and Anilines to Quinones: It oxidizes phenols, naphthols, and anilines to their corresponding quinones. This reaction is valuable for synthesizing quinone-based compounds with diverse applications in materials science and medicinal chemistry .
  • Benzylic Alcohols to Aldehydes or Ketones: Potassium nitrosodisulfonate can convert benzylic alcohols (alcohols attached to an aromatic ring) into aldehydes or ketones . This transformation is useful for organic synthesis targeting specific functional groups.
  • Amino Acids to α-Keto Acids: This reagent can oxidize amino acids to their corresponding α-keto acid derivatives . This reaction is employed in studies related to protein structure and function.

Preparation of Heterocyclic Quinones:

Potassium nitrosodisulfonate's oxidizing ability facilitates the synthesis of heterocyclic quinones. These compounds possess unique properties and find applications in medicinal chemistry and material science .

Oxidative Aromatization:

This reagent can be used for oxidative aromatization reactions. In these reactions, cyclic compounds containing a heteroatom (an atom other than carbon or hydrogen) are converted into aromatic rings . This transformation is valuable for synthesizing aromatic compounds with specific functionalities.

Potassium nitrosodisulfonate, commonly known as Frémy's salt, is a chemical compound with the formula K4[ON(SO3)2]2K_4[ON(SO_3)_2]_2. It appears as a bright yellowish-brown solid, while its aqueous solutions exhibit a vibrant violet color. The compound is notable for containing the radical ion [ON(SO3)2]2[ON(SO_3)_2]^{2-}, which is a free radical and exhibits paramagnetic properties in solution . Frémy's salt is a rare example of an odd-electron molecule that does not contain any metallic elements, making it unique among similar compounds .

Frémy's salt acts as a one-electron oxidant during organic synthesis. The nitrosonium cation (NO⁺) accepts an electron from the substrate, getting reduced to nitric oxide (NO) in the process. This electron transfer facilitates the oxidation of the substrate molecule.

Frémy's salt is considered a hazardous material due to the following properties:

  • Oxidizer: It can ignite flammable materials and react violently with reducing agents [].
  • Harmful by ingestion, inhalation, or skin contact: Exposure can cause irritation and other health problems [].
  • Decomposes upon heating: Releases toxic fumes like nitrogen oxides and sulfur oxides [].

Safety precautions:

  • Wear appropriate personal protective equipment (PPE) when handling Frémy's salt, including gloves, safety glasses, and a respirator [].
  • Work in a well-ventilated area [].
  • Store in a cool, dry place away from flammable materials [].
, primarily due to its radical nature. Some key reactions include:

  • Formation of Hydroxylaminedisulfonate:
    HNO2+2HSO3HON(SO3)2+H2OHNO_2+2HSO_3^-\rightarrow HON(SO_3)_2^{-}+H_2O
  • Oxidation Reaction:
    3HON(SO3)2+MnO4+H+3ON(SO3)2+MnO2+2H2O3HON(SO_3)_2^{-}+MnO_4^{-}+H^+\rightarrow 3ON(SO_3)^{2-}+MnO_2+2H_2O
  • Synthesis of Potassium Nitrosodisulfonate:
    2ON(SO3)2+4K+K4[ON(SO3)2]22ON(SO_3)^{2-}+4K^+\rightarrow K_4[ON(SO_3)_2]_2

These reactions highlight the compound's ability to act as an oxidizing agent and its role in generating other chemical species .

The biological activity of potassium nitrosodisulfonate is linked to its role as a persistent free radical. It has been employed in various studies to understand oxidative stress and radical mechanisms in biological systems. Its ability to oxidize certain substrates makes it useful in exploring antioxidant mechanisms and the behavior of natural products under oxidative conditions . Additionally, Frémy's salt has applications in polymerization reactions involving phenols and anilines, which can lead to cross-linking in peptide-based materials .

The synthesis of potassium nitrosodisulfonate typically involves the following steps:

  • Preparation of Hydroxylaminedisulfonic Acid: This can be achieved by reacting nitrous acid with bisulfite.
  • Oxidation Process: The hydroxylaminedisulfonate is oxidized, usually at low temperatures, using various oxidizing agents such as lead dioxide or manganese dioxide.
  • Precipitation: The final product is precipitated by adding potassium ions to the solution containing the nitrosodisulfonate ion.

The entire process requires careful control of temperature and reaction conditions to prevent decomposition and ensure yield .

Potassium nitrosodisulfonate has several important applications:

  • Electron Paramagnetic Resonance Spectroscopy: It serves as a standard due to its stable radical nature.
  • Oxidation Reactions: Used for the oxidation of phenols and anilines, leading to quinones, which are important intermediates in organic synthesis (Teuber reaction) .
  • Polymer Chemistry: Acts as an oxidizing agent for polymerization processes involving tyrosine-containing peptides and proteins .
  • Model for Peroxyl Radicals: Employed in studies examining antioxidant mechanisms in various natural products .

Research on interaction studies involving potassium nitrosodisulfonate has focused on its reactivity with various biological molecules and its role in oxidative stress. Its interactions can lead to significant changes in biological systems, particularly through the generation of reactive oxygen species during oxidation reactions. These studies help elucidate the compound's potential effects on cellular processes and its utility in understanding radical chemistry in biological contexts .

Potassium nitrosodisulfonate shares similarities with several other compounds that exhibit radical properties or serve as oxidizing agents. Here are some comparable compounds:

Compound NameFormulaNotable Features
Disodium nitrosodisulfonateNa2[ON(SO3)2]Na_2[ON(SO_3)_2]Sodium salt form; similar radical properties
Hydroxylaminedisulfonic acidHON(SO3)2HHON(SO_3)_2HPrecursor for potassium nitrosodisulfonate
TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl)C₁₃H₁₈N₁OA stable free radical used in organic synthesis

The uniqueness of potassium nitrosodisulfonate lies in its specific structure that allows it to function effectively as a long-lived free radical without containing metallic elements, distinguishing it from other radicals like TEMPO which have different applications and stability profiles .

The synthesis of potassium nitrosodisulfonate, commonly known as Frémy's salt, represents a significant achievement in 19th-century inorganic chemistry, with the compound first discovered by Edmond Frémy in 1845 [14]. The classical synthesis route developed by Frémy involves a multi-step process beginning with the formation of hydroxylaminedisulfonic acid as an intermediate precursor [1] [2].

The fundamental reaction sequence in Frémy's original protocol follows three distinct stages. The initial step involves the reaction between sodium nitrite and sodium bisulfite in aqueous solution to form hydroxylaminedisulfonate [1] [17]. This reaction proceeds according to the equation: NaNO₂ + 2NaHSO₃ → HON(SO₃Na)₂ + NaOH [2]. The formation of hydroxylaminedisulfonate occurs through a complex mechanism involving the intermediate formation of nitrososulfonic acid, which subsequently undergoes sulfonation [43].

The oxidation step represents the critical transformation in the classical synthesis, wherein hydroxylaminedisulfonate undergoes oxidation to form the nitrosodisulfonate radical anion [1] [2]. Frémy's original protocol employs potassium permanganate as the primary oxidizing agent, with the reaction conducted under carefully controlled low-temperature conditions [1] [5]. The oxidation reaction follows the stoichiometry: 3HON(SO₃)₂²⁻ + MnO₄⁻ + H⁺ → 3ON(SO₃)₂²⁻ + MnO₂ + 2H₂O [14].

Temperature control emerges as a crucial parameter in the classical synthesis, with reactions typically conducted at temperatures below 5°C to minimize decomposition [1] [41]. The low-temperature requirement stems from the inherent instability of the nitrosodisulfonate radical, which undergoes rapid decomposition at elevated temperatures [2] [14]. Crystallization of the final product occurs through the addition of the reaction filtrate to a saturated solution of potassium chloride, resulting in the precipitation of orange-yellow crystals of potassium nitrosodisulfonate [1] [41].

The classical synthesis typically yields between 60-75% of the theoretical product, with purity levels ranging from 60-75% as determined by titration methods [32]. The product exhibits characteristic color changes, appearing as bright yellow-orange crystals in the solid state while producing bright violet solutions upon dissolution [1] [14].

Modern Optimization of Hydroxylaminedisulfonate Oxidation

Contemporary research has focused extensively on optimizing the oxidation of hydroxylaminedisulfonate to improve both yield and product purity. Modern synthesis protocols have addressed several limitations of the classical approach, particularly regarding reaction kinetics, temperature control, and oxidant selection [5] [18].

Advanced kinetic studies have revealed that the formation of hydroxylaminedisulfonate follows a complex rate law involving multiple concurrent processes [18] [43]. The reaction rate can be expressed as: d(HADS)/dt = k₀(H⁺)²(NO₂⁻) + k₁(H⁺)(NO₂⁻)(HSO₃⁻) + k₂(NO₂⁻)(HSO₃⁻)² [18]. The specific rate constants k₀, k₁, and k₂ at 295 K have been determined as 8×10⁵, 3.8×10³, and 9.6×10⁻³ L²/(mol²·s) respectively [18].

Temperature optimization studies have demonstrated that the reaction kinetics exhibit significant temperature dependence, with activation energies calculated for each rate-determining step [18] [27]. The ratio of rate constants for sulfonation versus hydrolysis (kₐ/kᵦ) has been determined as 1.7 ± 0.5, indicating preferential formation of the desired disulfonate product under optimized conditions [43].

Modern protocols have incorporated improved pH control mechanisms to minimize decomposition during the oxidation step [41]. The pH optimization typically maintains acidic conditions between 4.5-7.0 to ensure optimal reaction kinetics while preventing unwanted side reactions [18]. Buffer systems utilizing phthalate, oxalate, or tartrate have been shown to provide superior pH control compared to traditional ammonia-based systems [43].

The implementation of enhanced filtration techniques has significantly improved product recovery rates. Modern protocols employ centrifugation before filtration to separate manganese dioxide precipitates, largely preventing decomposition and resulting in higher yields [41]. The separation of precipitated manganese dioxide at 1950 rpm for 5 minutes has become standard practice [41].

ParameterClassical MethodOptimized MethodImprovement
Temperature (°C)0-50-3Enhanced stability
pH Range8-114.5-7.0Better control
Yield (%)60-7585-9520-35% increase
Purity (%)60-7585-9515-25% increase
Reaction Time (h)2-31.5-225% reduction

Electrochemical Preparation and Alternative Oxidizing Agents

Electrochemical synthesis represents a significant advancement in the preparation of potassium nitrosodisulfonate, offering superior control over reaction conditions and enhanced product purity [5] [19]. The electrochemical oxidation of potassium hydroxylaminedisulfonate at platinum, nickel, or carbon anodes in divided cells produces Frémy's salt in nearly quantitative yields with exceptional current efficiency [5].

The electrochemical preparation employs applied potentials of approximately 3V in alkaline solutions, with platinum electrodes demonstrating optimal performance [5] [20]. Platinum anodes exhibit superior stability and conductivity compared to alternative electrode materials, though nickel and carbon electrodes also provide acceptable results [19] [20]. The electrochemical process offers the significant advantage of preferentially oxidizing nitrite ion impurities to nitrate, thereby producing a more stable final product [5].

Current efficiency studies have demonstrated that electrochemical synthesis achieves near-quantitative conversion with minimal side reactions [5] [21]. The use of divided cells prevents cathodic reduction of the product, ensuring high current efficiency throughout the synthesis process [5]. Applied current densities typically range from 10-100 mA cm⁻², with optimization studies indicating that current densities around 50 mA cm⁻² provide the optimal balance between reaction rate and product quality [15] [21].

Alternative oxidizing agents have been extensively investigated to replace the traditional potassium permanganate system [4] [9]. Silver oxide formed in situ from silver nitrate and sodium hydroxide provides quantitative oxidation of hydroxylaminedisulfonate to nitrosodisulfonate [4]. The silver oxide oxidation system offers the advantage of producing fewer interfering byproducts compared to permanganate-based systems [4].

Lead dioxide represents another effective alternative oxidizing agent, with the reaction proceeding according to: 2[HON(SO₃)₂]²⁻ + PbO₂ → 2[ON(SO₃)₂]²⁻ + PbO + H₂O [14]. Lead dioxide oxidation typically requires less stringent temperature control compared to permanganate systems while maintaining comparable yields [14].

Hydrogen peroxide in combination with catalytic systems has shown promise as a more environmentally benign oxidizing agent [9]. The peroxide-based oxidation can be conducted under milder conditions while achieving good conversion rates, though careful optimization of pH and catalyst concentration remains essential [9].

Oxidizing AgentYield (%)Purity (%)Temperature (°C)Advantages
KMnO₄75-8570-800-5Classical method
Ag₂O85-9585-9210-25Fewer byproducts
PbO₂80-9075-855-15Less temperature sensitive
Electrochemical90-9888-9515-25High purity, current control

Large-Scale Production Challenges and Purity Control

The transition from laboratory-scale synthesis to industrial production of potassium nitrosodisulfonate presents numerous technical and economic challenges that require careful consideration [11] [12] [42]. Scale-up difficulties primarily arise from heat transfer limitations, mixing efficiency requirements, and the maintenance of precise reaction conditions across larger reactor volumes [12] [42].

Heat transfer considerations become critical during large-scale synthesis due to the exothermic nature of the oxidation reaction [12]. Industrial reactors must incorporate efficient cooling systems to maintain the low temperatures essential for product stability [12] [33]. The heat of reaction for the oxidation process can lead to thermal runaway if not properly controlled, necessitating robust temperature monitoring and control systems [12].

Mixing efficiency represents another significant challenge in large-scale production, as inadequate mixing can result in localized concentration gradients and non-uniform reaction conditions [12] [42]. Industrial reactors typically require specialized agitation systems designed to ensure homogeneous reaction conditions throughout the reactor volume [42]. The implementation of computational fluid dynamics modeling has become essential for optimizing reactor design and predicting mixing performance [42].

Mass transfer limitations become increasingly important at industrial scale, particularly during the oxidation step where efficient contact between the oxidizing agent and substrate is crucial [44]. The formation of manganese dioxide precipitates during permanganate oxidation can create additional mass transfer barriers, requiring enhanced separation techniques [41] [44].

Purity control in large-scale production demands sophisticated analytical methods and quality control protocols [13] [16] [37]. The presence of nitrite ion impurities, commonly found in hydroxylaminedisulfonate prepared by conventional methods, represents a major source of instability in the final product [5]. Advanced purification techniques including recrystallization from potassium hydroxide solutions and washing with ammoniacal methanol have been developed to achieve pharmaceutical-grade purity [1] [40].

Storage stability considerations become paramount in industrial production, as potassium nitrosodisulfonate exhibits sensitivity to moisture, temperature, and atmospheric conditions [32] [40]. Industrial storage protocols typically require inert atmosphere packaging, controlled temperature storage below -20°C, and the incorporation of methanol as a stabilizer at concentrations of 15-30% [32].

Economic considerations include raw material costs, energy requirements for temperature control, waste treatment expenses, and equipment maintenance costs [45]. The total capital investment for a moderate-scale production facility has been estimated at approximately 1.9 million USD, with technology and equipment costs representing roughly 16% of the total investment [45].

Process optimization studies have identified several key parameters for successful scale-up including residence time control, reagent addition protocols, and separation efficiency [11] [46]. Continuous flow processing has emerged as a promising alternative to batch production, offering improved temperature control, enhanced mixing, and better process control [22] [46].

Scale ParameterLaboratoryPilot ScaleIndustrial ScaleKey Challenges
Reactor Volume (L)0.1-110-1001000-10000Heat transfer, mixing
Temperature Control (±°C)0.51.02.0Thermal management
Mixing Time (min)1-25-1015-30Mass transfer efficiency
Yield (%)85-9580-9075-85Process consistency
Purity (%)90-9585-9080-88Quality control

Potassium nitrosodisulfonate demonstrates distinctive solubility characteristics across different solvent systems, with particularly notable behavior in aqueous environments. The compound exhibits high solubility in water, forming characteristic bright violet solutions [2]. However, this high aqueous solubility is accompanied by significant reactivity, as the compound undergoes decomposition in aqueous media [3] .

In aqueous systems, the solubility behavior is strongly influenced by solution pH. Under neutral conditions, potassium nitrosodisulfonate dissolves readily to form violet solutions, but the compound demonstrates limited stability over extended periods [2]. The dissolution process involves the dissociation of the potassium salt to release the nitrosodisulfonate radical anion [ON(SO₃)₂]²⁻, which is responsible for the characteristic violet coloration and paramagnetic properties [2].

Regarding organic solvents, potassium nitrosodisulfonate shows moderate solubility in alcohols, particularly methanol and ethanol [4]. Methanol serves as an effective solvent for recrystallization procedures, indicating sufficient solubility while maintaining relative stability at low temperatures [4]. The compound's solubility in alcohols decreases with increasing chain length, following typical trends for ionic compounds.

For other organic solvents, solubility is generally limited. Acetone has been utilized in purification procedures for washing crystals, suggesting minimal but sufficient solubility for practical applications [4]. Hydrocarbon solvents and other non-polar organic media demonstrate very poor solubility characteristics due to the ionic nature of the compound .

Temperature dependence of solubility shows complex behavior due to competing dissolution and decomposition processes. While increased temperature typically enhances dissolution rates, it simultaneously accelerates thermal decomposition, particularly in aqueous media [3] . This creates a narrow operational window for temperature-dependent solubility studies.

Thermal Decomposition Pathways and Kinetic Studies

The thermal decomposition of potassium nitrosodisulfonate represents a critical aspect of its stability profile, with decomposition initiating at approximately 68°C under normal atmospheric conditions [3]. This relatively low decomposition temperature classifies the compound as thermally sensitive and necessitates careful temperature control during handling and storage.

The thermal decomposition process generates multiple gaseous products, including nitrogen oxides, sulfur oxides, and potassium oxide derivatives [3]. These decomposition products pose significant hazards, as they include toxic and irritating gases that can cause respiratory and environmental concerns [3]. The formation of nitrogen oxides (NOₓ) and sulfur oxides (SOₓ) is particularly noteworthy due to their toxic nature and potential for acid gas formation.

pH-Dependent Stability in Acidic/Basic Environments

The stability of potassium nitrosodisulfonate demonstrates marked pH dependence, with dramatically different behavior in acidic versus basic environments. This pH sensitivity is fundamental to both its storage requirements and synthetic applications.

In acidic conditions (pH < 7), potassium nitrosodisulfonate exhibits rapid instability and decomposition . The compound releases sulfur-containing decomposition products, likely including hydrogen sulfide or sulfur dioxide, depending on the specific acidic conditions and temperature . This rapid decomposition in acidic media makes the compound unsuitable for applications requiring acidic environments and necessitates careful pH control during handling.

The mechanism of acid-catalyzed decomposition likely involves protonation of the nitrosodisulfonate anion, which destabilizes the radical structure and promotes fragmentation reactions. The sulfonate groups may undergo protonation, leading to the formation of sulfonic acid derivatives that subsequently decompose to release gaseous sulfur compounds .

Basic conditions (pH > 7) provide significantly enhanced stability for potassium nitrosodisulfonate [4] [2]. The compound demonstrates greater resistance to decomposition in alkaline environments, which explains why potassium hydroxide solutions are commonly employed in synthetic preparations [4]. The enhanced stability in basic media likely results from the stabilization of the radical anion through electrostatic interactions with the alkaline environment.

Preparation and purification procedures frequently utilize alkaline conditions to maximize compound stability. Potassium hydroxide solutions are specifically mentioned in synthetic protocols, indicating that pH control toward basic conditions is a standard practice for handling this compound [10] [4]. The use of ammoniacal conditions during crystallization further supports the preference for basic environments [4].

Buffer systems could potentially be employed to maintain optimal pH conditions, though specific studies on buffered stability are not extensively documented in the current literature. The pH-dependent stability profile suggests that careful selection of buffer systems would be critical for any analytical or preparative procedures requiring extended stability periods.

Magnetic Properties and Radical Persistence

Potassium nitrosodisulfonate is characterized as a long-lived free radical with distinctive magnetic properties that are fundamental to its chemical behavior and analytical applications [11] [2]. The compound's paramagnetic nature arises from the unpaired electron localized on the nitrogen atom of the nitrosodisulfonate anion [ON(SO₃)₂]²⁻ [2].

Electron Paramagnetic Resonance (EPR) spectroscopy reveals characteristic spectral features with a g-factor of approximately 2.0, which is typical for nitroxyl radical species [11] [2]. The EPR spectrum displays a distinctive three-line pattern of equal intensity with line spacings of approximately 13 Gauss (1.3 mT) [2]. This hyperfine coupling pattern results from the interaction between the unpaired electron and the nitrogen nuclear spin (I = 1 for ¹⁴N).

The spin state of potassium nitrosodisulfonate corresponds to S = 1/2 (doublet), characteristic of systems containing a single unpaired electron [2]. This electronic configuration contributes to the compound's stability as a persistent radical, making it valuable as an EPR standard and oxidizing reagent in synthetic applications [2].

Magnetic susceptibility measurements indicate temperature-dependent behavior, though specific quantitative data for potassium nitrosodisulfonate are limited in the available literature [11]. Comparative studies with related radical compounds suggest that the magnetic properties may show some temperature dependence, particularly regarding the relaxation times and line widths in EPR spectra.

Radical persistence is a notable characteristic of potassium nitrosodisulfonate, distinguishing it from many other radical species that undergo rapid dimerization or disproportionation reactions [2]. The persistence of the radical character is attributed to the steric and electronic stabilization provided by the two bulky sulfonate groups, which prevent easy approach of reactive species to the radical center [2].

The compound serves as a valuable EPR standard due to its well-defined spectral characteristics and stability [2]. Its intense EPR spectrum and consistent g-factor make it suitable for calibration purposes in EPR spectroscopy, particularly for studies of organic radicals and other paramagnetic systems near g = 2 [2].

Crystalline polymorphism has been reported for potassium nitrosodisulfonate, with at least two distinct crystalline modifications identified [11]. The magnetic properties may vary between these polymorphic forms, potentially affecting the EPR spectral characteristics and magnetic susceptibility measurements [11].

Dates

Last modified: 11-23-2023

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